molecular formula C22H25N3O6S B2967798 ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-23-1

ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2967798
CAS No.: 399001-23-1
M. Wt: 459.52
InChI Key: QUTXCNZOYSFJMU-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and an acetylphenyl moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethyl piperazine-1-carboxylate with appropriate reagents to introduce the desired functional groups.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation of the piperazine derivative using benzenesulfonyl chloride under basic conditions.

    Attachment of the acetylphenyl moiety: The final step involves the acylation of the intermediate product with 4-acetylphenyl isocyanate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: It can be used in studies investigating the interaction of sulfonyl and piperazine derivatives with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: Similar in structure but lacks the sulfonyl and acetyl groups.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring but different substituents.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.

Uniqueness

Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to the presence of both sulfonyl and acetyl groups attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-12-14-25(15-13-24)32(29,30)20-10-6-18(7-11-20)21(27)23-19-8-4-17(5-9-19)16(2)26/h4-11H,3,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTXCNZOYSFJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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